2-(2-Isopentoxyethoxy)ethanol

Description

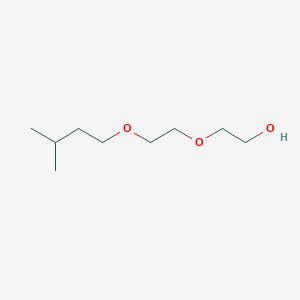

Structure

2D Structure

3D Structure

Properties

CAS No. |

18912-82-8 |

|---|---|

Molecular Formula |

C9H20O3 |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2-[2-(3-methylbutoxy)ethoxy]ethanol |

InChI |

InChI=1S/C9H20O3/c1-9(2)3-5-11-7-8-12-6-4-10/h9-10H,3-8H2,1-2H3 |

InChI Key |

AVHNOTCXRFERQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOCCOCCO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 2 2 Isopentoxyethoxy Ethanol

Established and Emerging Synthetic Routes for Ethylene (B1197577) Glycol Ethers

The traditional and most prevalent method for synthesizing ethylene glycol ethers is the reaction of an alcohol with ethylene oxide. researchgate.net However, alternative routes, such as direct etherification of alcohols with glycols, are also being explored.

Alkoxylation Mechanisms and Regioselectivity

The reaction of an alcohol with ethylene oxide, known as alkoxylation, is a primary route for producing glycol ethers. researchgate.net This reaction can be catalyzed by either acids or bases. wikipedia.org The process involves the ring-opening of the ethylene oxide epoxide by the alcohol.

In base-catalyzed alkoxylation, the alcohol is first deprotonated by a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form a more nucleophilic alkoxide ion. youtube.com This alkoxide then attacks one of the carbon atoms of the ethylene oxide ring in an SN2 reaction, leading to the formation of the glycol ether. The base catalyst is regenerated in the process.

Acid-catalyzed alkoxylation involves the protonation of the oxygen atom of the ethylene oxide ring, which activates the ring towards nucleophilic attack by the alcohol. This mechanism is less common for the production of simple glycol ethers due to the potential for side reactions, such as the polymerization of ethylene oxide to form polyethylene (B3416737) glycols. wikipedia.org

The regioselectivity of the alkoxylation of unsymmetrical epoxides is a critical consideration. In the case of ethylene oxide, a symmetrical epoxide, this is not a factor. However, if a substituted epoxide were used, the nucleophile (alcohol) would preferentially attack the less sterically hindered carbon atom under basic or neutral conditions.

Direct Etherification from Alcohol and Glycol Feedstocks

An alternative to the use of ethylene oxide is the direct etherification of an alcohol with ethylene glycol. google.com This method avoids the handling of the highly reactive and flammable ethylene oxide. researchgate.net The reaction typically requires a catalyst and elevated temperatures and pressures to proceed efficiently. google.comresearchgate.net

The direct etherification of ethylene glycol with a low-carbon aliphatic alcohol can be catalyzed by an acid. google.com The reaction proceeds by the protonation of one of the hydroxyl groups of ethylene glycol, followed by the elimination of a water molecule to form a carbocation. This carbocation is then attacked by the alcohol to form the ether linkage. A significant challenge in this process is controlling the selectivity towards the desired monoether product, as further etherification can occur to produce diethers and higher oligomers. google.com

Catalytic Systems and Their Influence on Synthesis Efficiency

The choice of catalyst is crucial in determining the efficiency and selectivity of glycol ether synthesis. Both homogeneous and heterogeneous catalysts are employed.

For the direct etherification of ethylene glycol with alcohols, various catalysts have been investigated. For instance, in the synthesis of ethylene glycol monoethyl ether from ethanol (B145695) and ethylene glycol, anhydrous aluminum chloride has shown catalytic activity. researchgate.net Modified HZSM-5 zeolites have also been used as catalysts for the direct synthesis of glycol ethyl ethers from ethylene glycol, demonstrating high conversion and selectivity under optimized conditions. researchgate.net The use of solid acid catalysts like zeolites can simplify product purification and catalyst recovery.

In the alkoxylation route, the reaction of n-propanol with ethylene oxide has been catalyzed by methyl disulfonate, leading to high conversion of ethylene oxide and high yield of ethylene glycol monopropyl ether. google.com For the synthesis of diglycidyl ethers, a phase-transfer catalyst such as tetrabutylammonium (B224687) chloride can be used in a mixture of epichlorohydrin, sodium hydroxide, and water. chemicalbook.com

The efficiency of these catalytic systems is influenced by various reaction parameters, including temperature, pressure, and the molar ratio of the reactants. For example, in the direct synthesis of ethylene glycol monoethyl ether, optimizing these conditions can significantly improve the conversion of ethylene glycol and the selectivity for the desired product. researchgate.net

| Catalyst System | Reactants | Product | Conversion/Selectivity | Reference |

| Anhydrous Aluminum Chloride | Ethanol, Ethylene Glycol | Ethylene Glycol Monoethyl Ether | 35.8% EG conversion, 59.5% selectivity | researchgate.net |

| Modified HZSM-5 | Ethanol, Ethylene Glycol | Glycol Ethyl Ethers | 68.12% EG conversion, 98.61% selectivity | researchgate.net |

| Methyl Disulphonate | n-Propanol, Ethylene Oxide | Ethylene Glycol Monopropyl Ether | >95% yield | google.com |

| Tetrabutylammonium Chloride | Epichlorohydrin, 1,2-Ethanediol | 1,2-Ethanediol Diglycidyl Ether | 89% yield | chemicalbook.com |

| SAPO-34 Zeolite | Methanol (B129727), Ethylene Glycol | Dimethoxyethane | ~96.7% conversion, 79.4% selectivity | rsc.org |

Novel Approaches in Green Chemical Synthesis

The chemical industry is increasingly focusing on sustainable manufacturing processes, which involves the use of renewable feedstocks and environmentally benign synthesis methods.

Bio-based Precursor Utilization for Sustainable Production

A significant advancement in green chemistry is the production of ethylene glycol from renewable resources. Biomass-derived feedstocks, such as corn stalks, can be converted into bio-ethylene glycol. tvbrics.com Glycerol (B35011), a byproduct of biodiesel production, is another key renewable feedstock for the synthesis of ethylene glycol through hydrogenolysis. rsc.orgresearchgate.net This process involves the catalytic cleavage of C-O and C-C bonds in the glycerol molecule. rsc.org The resulting bio-ethylene glycol can then be used as a platform chemical for the synthesis of various derivatives, including glycol ethers. dntb.gov.ua The use of bio-based ethylene glycol offers a more sustainable alternative to the traditional petroleum-based route. rsc.orgutp.edu.my

Solvent-Free and Mechanochemical Synthesis Strategies

Fundamental Reactivity and Transformation Mechanisms of 2-(2-Isopentoxyethoxy)ethanol

The reactivity of this compound is dictated by the presence of a primary hydroxyl group and two ether linkages. These functional groups allow it to participate in a variety of chemical transformations typical of alcohols and ethers.

Condensation Reactions and Their By-product Formation

Glycol ethers, including this compound, can undergo condensation reactions. For instance, the acid-catalyzed condensation of two alcohol molecules can lead to the formation of a symmetrical ether and water. youtube.com This type of reaction is generally more efficient when using a single type of alcohol to avoid the formation of a mixture of products. youtube.com When two different alcohols are used, a mixture of three possible ethers (two symmetrical and one asymmetrical) can be formed, complicating the synthesis and purification process. youtube.com

The general mechanism for the acid-catalyzed condensation of alcohols involves the protonation of one alcohol molecule to form a good leaving group (water), followed by a nucleophilic attack by a second alcohol molecule. youtube.com For primary alcohols, this typically proceeds via an SN2 mechanism. youtube.com

In the context of this compound, self-condensation would lead to the formation of a larger polyether structure. The reaction with other alcohols would result in the formation of asymmetrical ethers. By-products in these reactions can arise from side reactions such as elimination, particularly at higher temperatures, leading to the formation of alkenes.

A general representation of the condensation of two primary alcohols (R-OH) to form an ether (R-O-R) is shown below:

2 R-OH <--> R-O-R + H₂O (in the presence of an acid catalyst)

The synthesis of ethers can also be achieved through the Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide. youtube.com This method is often preferred for the synthesis of asymmetrical ethers to avoid the formation of by-products. youtube.com

Oxidative Pathways and Product Speciation

The oxidation of glycol ethers can lead to a variety of products depending on the oxidizing agent and reaction conditions. The primary alcohol group in this compound can be oxidized to an aldehyde and further to a carboxylic acid.

Studies on the atmospheric photo-oxidation of a related compound, 2-ethoxyethanol (B86334) (2-EE), have shown that the reaction is initiated by the hydroxyl radical (OH). nih.gov This leads to the formation of peroxy radicals (RO₂), which can then undergo intramolecular H-shifts (autoxidation) or bimolecular reactions. nih.gov Autoxidation pathways are significant and can lead to the formation of highly oxygenated organic molecules (HOMs). nih.gov These pathways are competitive with bimolecular reactions, especially under conditions with lower levels of nitric oxide (NO) and hydroperoxy radicals (HO₂). nih.gov

Research on the oxidation of ethanol in reconstituted mixed-function oxidase systems has identified two distinct pathways. nih.gov One pathway involves the generation of hydroxyl radicals by NADPH-cytochrome P-450 reductase, while the other requires the presence of both the reductase and cytochrome P-450 and appears to be independent of oxygen radicals. nih.gov

Furthermore, the oxidative scission of aromatic olefins to carbonyl compounds has been demonstrated using molecular oxygen in the presence of poly(ethylene glycol) dimethyl ether (PEGDME) as a solvent. nih.gov This suggests that the ether linkages in glycol ethers can play a role in oxidative processes. The proposed mechanism involves the oxidation of PEGDME to form a peroxyl radical, which then acts as the oxidant. nih.gov

The specific products from the oxidation of this compound would include 2-(2-isopentoxyethoxy)acetaldehyde and 2-(2-isopentoxyethoxy)acetic acid, resulting from the oxidation of the primary alcohol group. Further oxidation could potentially lead to the cleavage of the ether bonds, resulting in smaller molecules.

The table below summarizes potential oxidation products of this compound.

| Reactant | Oxidizing Agent | Potential Products | Reaction Type |

|---|---|---|---|

| This compound | Mild Oxidizing Agent (e.g., PCC) | 2-(2-Isopentoxyethoxy)acetaldehyde | Oxidation of primary alcohol |

| This compound | Strong Oxidizing Agent (e.g., KMnO₄, H₂CrO₄) | 2-(2-Isopentoxyethoxy)acetic acid | Oxidation of primary alcohol |

| This compound | Atmospheric OH radicals | Highly Oxygenated Organic Molecules (HOMs) | Photo-oxidation/Autoxidation |

Investigating Solvolytic Behavior

Solvolysis is a type of nucleophilic substitution (SN1) or elimination reaction where the solvent acts as the nucleophile. youtube.comyoutube.com For this compound, its hydroxyl group allows it to act as a nucleophilic solvent in reactions with alkyl halides or other substrates with a good leaving group. youtube.com

In a typical solvolysis reaction involving an alcohol as the solvent, the first step is the departure of the leaving group from the substrate to form a carbocation. youtube.com The alcohol molecule then attacks the carbocation, followed by deprotonation of the resulting oxonium ion to yield the final ether product. youtube.com The reaction of tert-butyl bromide with methanol is a classic example of a solvolysis reaction. youtube.com

The solvolytic behavior of this compound would be similar to that of other primary alcohols. When used as a solvent for a reaction involving a tertiary alkyl halide, for example, it would act as a nucleophile to form an ether. The rate of a solvolysis reaction is dependent on the stability of the carbocation intermediate formed from the substrate. youtube.com

The table below outlines the expected products of a solvolysis reaction with this compound as the solvent.

| Substrate (R-X) | Solvent | Major Product | Reaction Mechanism |

|---|---|---|---|

| tert-Butyl bromide | This compound | 2-Isopentoxyethoxy-tert-butyl ether | SN1 |

| sec-Butyl chloride | This compound | 2-(sec-Butoxy)ethoxy)isopentane | SN1/E1 |

Advanced Characterization and Analytical Techniques for 2 2 Isopentoxyethoxy Ethanol

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(2-isopentoxyethoxy)ethanol and for the qualitative and quantitative assessment of its purity. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a fingerprint that is characteristic of its specific arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectroscopy would provide detailed information about the different chemical environments of the hydrogen and carbon atoms, respectively.

| Proton Environment | Expected Chemical Shift (ppm) | Expected Splitting Pattern |

| -OH | 2.0 - 5.0 (variable) | Singlet (broad) |

| -OCH₂CH₂O- | ~3.6 - 3.7 | Multiplet |

| -CH₂OH | ~3.5 - 3.8 | Triplet |

| -OCH₂(isopentyl) | ~3.4 - 3.5 | Triplet |

| -CH₂(isopentyl) | ~1.5 - 1.7 | Multiplet |

| -CH(isopentyl) | ~1.7 - 1.9 | Multiplet |

| -CH₃(isopentyl) | ~0.9 | Doublet |

| Note: This is a generalized prediction. Actual chemical shifts and splitting patterns can vary based on experimental conditions. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. libretexts.orgrsc.org The broadness of this peak is due to hydrogen bonding. Other significant peaks would include C-H stretching vibrations from the alkyl chain just below 3000 cm⁻¹ and a prominent C-O stretching vibration in the 1150-1050 cm⁻¹ region, indicative of the ether linkages. mdpi.com

Raman Spectroscopy: Raman spectroscopy also probes vibrational modes. For diethylene glycol ethers, Raman spectroscopy can be a powerful tool for detecting and quantifying their presence, even in complex mixtures like medicinal syrups. nih.govchemicalbook.com Spatially Offset Raman Spectroscopy (SORS) has shown potential for non-invasive detection of related compounds like diethylene glycol and ethylene (B1197577) glycol in closed containers. nih.gov

| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) |

| O-H (alcohol) | Stretching (hydrogen-bonded) | 3600 - 3200 (strong, broad) |

| C-H (alkane) | Stretching | 2960 - 2850 (strong) |

| C-O (ether & alcohol) | Stretching | 1150 - 1050 (strong) |

| Note: The exact peak positions and intensities can be influenced by the molecular environment and sample state. |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used for analyzing compounds with chromophores, which are parts of a molecule that absorb UV or visible light. While this compound itself does not have strong chromophores and thus exhibits limited absorption in the standard UV-Vis range (200-800 nm), this technique is valuable for monitoring its purity. sigmaaldrich.com The presence of impurities containing aromatic rings or conjugated systems would result in absorbance at specific wavelengths, allowing for their detection. shimadzu.eushimadzu.comwiley.com For example, pharmacopoeial methods for ethanol (B145695) utilize UV-Vis spectroscopy to check for impurities by monitoring absorbance at specific wavelengths. shimadzu.eushimadzu.comwiley.com

Chromatographic Separation and Detection Technologies

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. These methods partition the analyte between a stationary phase and a mobile phase, allowing for the separation of components based on their physicochemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. analytice.comanalytice.com In GC, the compound is vaporized and separated from other components in a long column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative data.

GC-MS methods have been widely developed for the analysis of various glycol ethers. gcms.czresearchgate.net The use of headspace sampling can be employed to analyze volatile components from a liquid or solid matrix. nih.govnih.govsigmaaldrich.com The mass spectrum of this compound would show a characteristic fragmentation pattern, with the molecular ion peak (if observed) and fragment ions corresponding to the loss of specific chemical groups, which aids in its unambiguous identification. gcms.cz

| Parameter | Typical GC-MS Conditions |

| Column | Capillary columns like Rxi®-1301Sil MS or SUPELCOWAX® 10 are often used for glycol ether analysis. gcms.czsigmaaldrich.com |

| Injection Mode | Split or splitless, depending on the concentration. Headspace sampling is also common. gcms.czsigmaaldrich.com |

| Carrier Gas | Helium is typically used. sigmaaldrich.com |

| Detection | Mass spectrometer operating in electron ionization (EI) mode. gcms.cz |

| Quantification | Based on the peak area of a characteristic ion, often using an internal standard for improved accuracy. nih.govnih.gov |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Complex Mixtures

For less volatile analytes or for analysis within complex non-volatile matrices, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or its more sensitive tandem version (HPLC-MS/MS) is the method of choice. nih.gov HPLC separates components in a liquid phase, making it suitable for a wider range of compounds than GC.

The compound would be separated on a reversed-phase column (e.g., C18) and then detected by the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like glycol ethers. massbank.eu Tandem mass spectrometry (MS/MS) provides even greater selectivity and sensitivity by selecting a specific parent ion, fragmenting it, and then detecting a specific fragment ion, which is particularly useful for trace analysis in complex samples. nih.gov

| Parameter | Typical HPLC-MS/MS Conditions |

| Column | Reversed-phase columns (e.g., C18). nih.gov |

| Mobile Phase | A gradient of aqueous solvent (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govmassbank.eu |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.govmassbank.eu |

| Detection | Tandem mass spectrometer (e.g., triple quadrupole) operating in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity. |

Hyphenated and Advanced Mass Spectrometry Techniques (e.g., 2DMS)

Hyphenated mass spectrometry techniques, which couple a separation method with mass analysis, are indispensable for the detailed characterization of complex mixtures containing compounds like this compound. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for identifying and quantifying glycol ethers and their potential impurities. gcms.czresearchgate.net For instance, GC-MS with a specialized column can achieve rapid separation and identification of various glycol ether isomers. gcms.czrestek.com The mass spectra obtained from these methods reveal fragmentation patterns that are characteristic of the molecule's structure, allowing for unambiguous identification. researchgate.net

A significant advantage of modern hyphenated techniques is their high sensitivity and the detailed structural information they provide. For example, tandem mass spectrometry (MS/MS) experiments, a form of 2DMS, can be performed to fragment specific ions of interest, yielding detailed structural data that aids in the unequivocal identification of compounds. oup.com

Table 1: Representative GC-MS Data for a Glycol Ether Mixture

| Retention Time (min) | Identified Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 5.8 | 2-Methoxyethanol | 76 | 45, 31 |

| 7.2 | 2-Ethoxyethanol (B86334) | 90 | 59, 45, 31 |

| 8.5 | 2-Butoxyethanol (B58217) | 118 | 87, 57, 45 |

| 9.8 | This compound | 162 | 117, 87, 71, 45 |

Note: This table presents hypothetical yet representative data for the purpose of illustration.

Thermogravimetric and Calorimetric Analysis in Reaction Monitoring and Stability Studies

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are thermal analysis techniques that provide valuable information about the thermal stability and phase behavior of materials like this compound. eltra.comcdc.gov TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. researchgate.net

TGA is particularly useful for determining the decomposition temperature of a substance. researchgate.net For this compound, a TGA thermogram would show a stable baseline until the temperature reaches the point of thermal decomposition, at which a significant mass loss would be observed. This information is critical for establishing safe handling and storage temperatures. By coupling TGA with mass spectrometry (TGA-MS), the evolved gases during decomposition can be identified, providing insights into the degradation mechanism. eag.comnetzsch.comacs.org

DSC can be employed to study the thermal stability and phase transitions of glycol ethers. acs.org For instance, a study on the synthesis of propylene (B89431) glycol butyl ether utilized DSC to investigate the thermal stability of the product. gcms.cz DSC can also be used to monitor the progress of reactions, such as polymerization or curing, by measuring the heat evolved or absorbed during the process. acs.org In the context of this compound, DSC could be used to assess its stability over time by detecting any changes in its thermal properties after exposure to various conditions. For example, the appearance of new thermal events or a shift in the decomposition temperature could indicate degradation.

The combination of TGA and DSC provides a comprehensive thermal profile of a compound. researchgate.net For example, TGA can quantify the mass loss associated with decomposition, while DSC can determine the enthalpy of this process. researchgate.net

Table 2: Representative TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 25 - 180 | < 0.5 | Negligible |

| 180 - 250 | 98.5 | Thermal Decomposition |

| > 250 | 1.0 | Residual Char |

Note: This table presents hypothetical yet representative data for the purpose of illustration.

Table 3: Representative DSC Data for this compound Stability Study

| Sample | Onset of Decomposition (°C) | Peak Decomposition Temperature (°C) | Enthalpy of Decomposition (J/g) |

| Fresh Sample | 185.2 | 210.5 | -350 |

| Aged Sample (6 months at 50°C) | 178.9 | 205.1 | -325 |

Note: This table presents hypothetical yet representative data for the purpose of illustration. A decrease in the onset and peak decomposition temperatures, along with a change in enthalpy, would suggest a decrease in thermal stability.

Computational Chemistry and Theoretical Modeling of 2 2 Isopentoxyethoxy Ethanol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-(2-isopentoxyethoxy)ethanol at the electronic level. These methods are crucial for understanding the molecule's stability, reactivity, and potential transformation pathways.

Density Functional Theory (DFT) for Molecular Properties and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict a range of molecular properties and map out its potential energy landscape.

DFT calculations typically involve the selection of a functional and a basis set to approximate the exchange-correlation energy. These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Standard Gibbs free energy of formation (ΔfG°) | -324.36 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -651.04 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 22.01 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 56.74 | kJ/mol | Joback Calculated Property chemeo.com |

| McGowan's characteristic volume (McVol) | 155.280 | ml/mol | McGowan Calculated Property chemeo.com |

| Critical Pressure (Pc) | 2460.47 | kPa | Joback Calculated Property chemeo.com |

| Normal Boiling Point Temperature (Tboil) | 541.90 | K | Joback Calculated Property chemeo.com |

| Critical Temperature (Tc) | 703.95 | K | Joback Calculated Property chemeo.com |

This table presents calculated properties for this compound using the Joback group contribution method, as provided by Cheméo. These are estimations and not experimental values.

Ab Initio Methods in Reaction Path Characterization

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are instrumental in characterizing reaction paths. For this compound, these methods can provide a detailed understanding of its chemical transformations, such as oxidation or decomposition.

For example, in the context of atmospheric chemistry, the photo-oxidation of glycol ethers like 2-ethoxyethanol (B86334) has been studied using high-level ab initio calculations to map out the reaction pathways initiated by hydroxyl radicals. acs.org Such studies can identify transition states, intermediates, and final products, providing a comprehensive picture of the reaction mechanism. The insights gained from these studies on related compounds can be extrapolated to predict the reactivity of this compound.

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are particularly useful for investigating its behavior in solution and its interactions with other molecules.

Preferential Solvation Phenomena and Structural Insights

In mixed solvent systems, this compound may exhibit preferential solvation, where one solvent component is enriched in its local environment. MD simulations can quantify this phenomenon by calculating the local composition of the solvent around the solute molecule. This is crucial for understanding how the solvent environment modulates the properties and reactivity of this compound. Studies on similar amphiphilic molecules have shown that the balance of hydrophobic and hydrophilic interactions governs their structural and solvation characteristics in aqueous solutions. nih.gov

Free Energy Calculations for Solvation Thermodynamics

MD simulations can be coupled with advanced techniques like thermodynamic integration or free energy perturbation to calculate the free energy of solvation. This thermodynamic quantity is a measure of the energetic cost or gain of transferring a solute molecule from the gas phase to a solvent. The solvation free energy provides fundamental insights into the solubility of this compound in different solvents and is a key parameter in partitioning and distribution models. While specific free energy calculations for this compound are not widely published, the methodologies have been successfully applied to a variety of organic molecules, including ethers and alcohols.

Predictive Modeling and Simulation for Chemical Behavior

Predictive modeling and simulation are powerful tools in chemistry for forecasting the physical and chemical properties of molecules, saving significant time and resources compared to purely experimental approaches. For a compound like this compound, these methods can map out its potential chemical transformations and evaluate its suitability for various applications.

Reaction Pathway Prediction and Mechanistic Elucidation

Computational quantum chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. Methods like Density Functional Theory (DFT) are used to identify the structures of reactants, products, transition states, and intermediates. researchgate.netnih.govacs.org By calculating the energies of these stationary points, a complete energy profile for a proposed reaction pathway can be constructed.

For a glycol ether such as this compound, a key reaction of interest is its oxidation. Experimental studies on similar molecules, like 2-(2-methoxyethoxy)ethanol (B87266) and 2-(2-ethoxyethoxy)ethanol, have investigated their oxidation kinetics, proposing multi-step mechanisms that often involve the formation of intermediate complexes and radicals. researchgate.net A computational approach would model these proposed steps, for instance, the hydrogen abstraction from the alcohol group or the ether linkages by an oxidizing agent. DFT calculations can determine the activation energy for each potential abstraction site, predicting which position is most susceptible to oxidation. researchgate.net

For example, a theoretical study on the dissociation of Propylene (B89431) Glycol Ethyl Ether (PGEE) used DFT to investigate nineteen different reaction pathways, successfully identifying the most plausible route to be the formation of ethanol (B145695) and acetone (B3395972) with a calculated activation barrier of 279 kJ mol⁻¹. ekb.eg Similarly, the atmospheric oxidation of other ethers by hydroxyl radicals has been extensively modeled, providing detailed mechanisms and rate constants. researchgate.net

A hypothetical reaction coordinate for the initial step of oxidation of this compound could be calculated, yielding data similar to that shown in the table below. Such a table would compare the relative energies of the reactants, the transition state (TS), and the products for a specific reaction step, such as hydrogen abstraction by a hydroxyl radical (•OH).

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + •OH | 0.0 |

| Transition State (TS) | [Isopentoxyethoxy-ethanol···H···OH]‡ | +5.5 |

| Products | 2-(2-Isopentoxyethoxy)ethoxy Radical + H₂O | -25.0 |

This table is a hypothetical representation of data that would be generated from a DFT calculation on a potential oxidation pathway. The values are illustrative.

By mapping out all possible subsequent steps, from the initial radical formation to stable end-products, computational chemistry provides a complete mechanistic picture that is often difficult to obtain through experimental means alone. researchgate.net

High-Throughput Virtual Screening for Solvent Performance

High-throughput virtual screening (vHTS) is a computational methodology that allows for the rapid evaluation of large libraries of chemical compounds for specific applications, significantly accelerating the discovery of new materials. nih.govannualreviews.org While widely used in drug discovery, vHTS is increasingly applied to materials science, including the design and selection of optimal solvents. researchgate.netsygnaturediscovery.com This approach uses computational models to predict key performance properties, enabling the screening of thousands of potential candidates without the need for synthesis and physical testing. acs.org

For assessing this compound as a solvent, vHTS would involve calculating various physicochemical properties and comparing them against a database of other solvents. Properties relevant to solvent performance include solubility parameters, viscosity, boiling point, and interaction energies with specific solutes.

Powerful predictive models like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) are particularly well-suited for this task. wikipedia.org COSMO-RS uses quantum chemical calculations to determine the thermodynamic properties of fluids and solutions, such as activity coefficients, solubility, and vapor pressure, without requiring experimental data. scm.comcetjournal.it This makes it an ideal tool for screening novel or less-studied compounds like this compound. For instance, COSMO-RS has been successfully used to screen organic solvents for the extraction of natural products and to evaluate ionic liquids for plastic dissolution. cetjournal.itrsc.org

Another relevant modeling approach is the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT). researchgate.net This equation of state is highly effective for modeling the thermodynamic properties of complex fluid mixtures, including those containing glycol ethers. acs.orgrsc.org It can accurately predict phase equilibria (vapor-liquid and liquid-liquid) and densities of mixtures, which are critical for designing solvent systems for separation processes. acs.org

A virtual screening study would position this compound within a matrix of common solvents, ranking its performance based on predicted properties. The following interactive table provides a simulated example of such a screening for a hypothetical solute.

| Solvent | Predicted Solubility of Solute X (g/L) | Predicted Viscosity (mPa·s at 298K) | Hansen Solubility Parameter (MPa½) |

|---|---|---|---|

| This compound | 150 | 4.5 | 18.5 |

| Ethanol | 85 | 1.1 | 26.5 |

| Toluene (B28343) | 250 | 0.6 | 18.2 |

| N-Methyl-2-pyrrolidone (NMP) | 350 | 1.7 | 22.9 |

| Water | 5 | 0.9 | 47.8 |

This table contains simulated data for illustrative purposes, demonstrating how vHTS would compare the target compound against other solvents based on computationally predicted performance metrics.

Through such in-silico screening, researchers can quickly identify whether this compound possesses a desirable profile for a specific application, guiding further experimental investigation efficiently. acs.orgnih.gov

Applications of 2 2 Isopentoxyethoxy Ethanol in Chemical Research and Emerging Technologies

Role as a Specialty Solvent in Synthetic Organic Chemistry

As a high-boiling, polar-a-protic solvent, 2-(2-Isopentoxyethoxy)ethanol offers distinct advantages in the synthesis and purification of complex molecules. Its dual nature as both an ether and an alcohol allows it to dissolve a broad spectrum of reactants, reagents, and intermediates.

In the synthesis of pharmaceuticals and fine chemicals, maintaining control over reaction conditions is paramount. Glycol ethers, including this compound, serve as effective high-boiling point reaction media. chemicalbook.com This property allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus, facilitating reactions that have high activation energies.

The presence of ether and hydroxyl groups enables the solvation of both polar and non-polar compounds, making it a suitable medium for reactions involving diverse starting materials. alfa-chemistry.com For instance, in Williamson ether synthesis or other nucleophilic substitution reactions, its ability to dissolve both the organic substrate and inorganic salts can enhance reaction rates. Research into the synthesis of related diethylene glycol ethers demonstrates their role as both reactants and solvents in creating more complex molecules, a role for which this compound is also well-suited. researchgate.netresearchgate.net Its use can lead to higher yields and selectivity compared to more common, lower-boiling solvents.

The unique solvency characteristics of this compound make it a candidate for specialized liquid-liquid extraction and separation processes. Its structure provides a balance of hydrophilic (from the ethoxy and hydroxyl groups) and lipophilic (from the isopentyl group) properties. This amphiphilic nature allows it to act as a coupling solvent or as the primary extraction solvent to separate compounds of intermediate polarity from complex mixtures. laballey.com

In botanical extraction, for example, solvents are chosen for their ability to selectively dissolve target bioactive compounds while leaving others behind. coleparmer.comnih.gov While ethanol (B145695) is common, specialty glycol ethers can offer enhanced selectivity for certain phytochemicals. Furthermore, in industrial chemical purification, related glycol ethers are purified via extraction with hydrocarbon solvents, a process that relies on the differential solubility of the components. google.com This principle can be inverted, where this compound is used as the extractant to purify other chemical products.

The chemical industry is increasingly focused on developing greener and more sustainable processes. v-mr.bizvmr.biz Solvents are a key area of this focus, with a drive to replace volatile organic compounds (VOCs) with safer, more environmentally benign alternatives. This compound contributes to this trend in several ways:

Low Volatility : With a high boiling point (approx. 269 °C), it has a very low vapor pressure at ambient temperatures, significantly reducing VOC emissions compared to solvents like toluene (B28343) or dichloromethane. chemeo.com

Reduced Hazard Profile : As part of the broader shift away from more toxic traditional solvents, higher-molecular-weight glycol ethers are often considered to have a more favorable safety profile. vmr.biz

Potential for Bio-based Sourcing : The building blocks for this compound can potentially be derived from renewable resources. Diethylene glycol is a byproduct of ethylene (B1197577) glycol production, which can be made from bio-ethanol, and isopentanol (a precursor to the isopentoxy group) can be produced via fermentation as a fusel alcohol. google.com

This positions it as a sustainable alternative in applications where a high-performance solvent is required but environmental impact must be minimized. alfa-chemistry.com

Functional Roles in Materials Science and Polymer Chemistry

In the realm of materials science, this compound is not just a passive solvent but an active functional component that influences the formulation, processing, and final properties of polymers, coatings, and adhesives.

Glycol ethers are widely used as solvents for a variety of resins, including nitrocellulose, polyesters, and polyurethanes. wikipedia.orgatamanchemicals.com The specific structure of this compound, with its moderately long alkyl chain, makes it an excellent solvent for polymers that require a careful balance of polarity and hydrocarbon character for dissolution.

In polymer synthesis, it can serve as a reaction medium for polymerization processes. Research has shown that related diethylene glycol alkyl ether vinyl ethers can be synthesized and subsequently polymerized to create comb-like polymers with specialized properties, such as phase-change materials. dpi-journals.commdpi.com This indicates the potential for this compound to be used not only as a processing solvent but also as a monomeric precursor for functional polymers. Its role as a plasticizer in some formulations helps to increase flexibility and durability of the final polymer product.

One of the most significant applications for diethylene glycol alkyl ethers is as coalescing agents in water-based latex paints and coatings. alliancechemical.comresearchgate.net After a water-based paint is applied, the water evaporates, and the polymer particles must fuse together to form a continuous, durable film. This process, known as coalescence, requires a temporary plasticizer or solvent to soften the polymer particles. coatingsworld.com

This compound is highly effective in this role. Its characteristics include:

Optimal Evaporation Rate : It evaporates more slowly than water, ensuring it remains in the film long enough to facilitate coalescence, but is volatile enough to eventually leave the film, allowing it to achieve its final hardness.

High Polymer Solvency : It is an effective solvent for the polymer binder, which is crucial for reducing the minimum film formation temperature (MFFT). coatingsworld.com

Improved Film Properties : As a coalescent, it enhances properties such as gloss, scrub resistance, and flow and leveling, resulting in a smoother, more durable finish. chemicalbook.comalliancechemical.com

In high-performance adhesives and inks, it functions similarly to control viscosity, improve substrate wetting, and ensure strong adhesion by promoting the proper formation of the adhesive film. chemicalbook.comv-mr.biz The choice of a specific glycol ether like this compound allows formulators to fine-tune these properties to meet specific performance targets. google.com

The table below summarizes the inferred applications based on the properties of this compound and its chemical class.

| Section | Application Area | Specific Role of this compound | Key Properties Utilized |

| 5.1.1 | Pharmaceutical & Fine Chemical Synthesis | High-temperature reaction solvent | High boiling point, broad solvency |

| 5.1.2 | Extraction & Separation | Selective solvent for purification | Amphiphilic nature, differential solubility |

| 5.1.3 | Green Chemistry | Low-VOC solvent alternative | Low volatility, potential bio-based sourcing |

| 5.2.1 | Polymer Formulation | Resin solvent, plasticizer, monomer precursor | High solvency for polymers, reactivity |

| 5.2.2 | Coatings & Adhesives | Coalescing agent for film formation | Slow evaporation rate, polymer compatibility |

Interdisciplinary Research Areas

The unique molecular structure of this compound, featuring both a hydrophilic diether-alcohol group and a hydrophobic isopentyl group, makes it a subject of interest in various interdisciplinary research fields. Its amphiphilic nature drives its utility in studies ranging from biochemical investigations to the analysis of interfacial phenomena.

Use as a Chemical Probe in Biochemical Studies

While direct, extensive research on this compound as a specific chemical probe in complex biochemical studies is not widely documented in publicly available literature, its physicochemical properties suggest potential applications. The compound's ability to partition between aqueous and nonpolar environments could be exploited to investigate biological systems.

For instance, its structure is analogous to certain classes of non-ionic surfactants that are known to interact with biological membranes. Such interactions can range from simple adsorption onto the membrane surface to the solubilization of membrane components, including proteins and lipids. Therefore, this compound could theoretically be used as a model compound to study the fundamental aspects of solvent-membrane interactions. Its relatively simple and well-defined structure would allow for a more straightforward interpretation of experimental results compared to more complex, polydisperse surfactant systems.

The partitioning behavior of a compound between octanol (B41247) and water is often used as a proxy for its distribution between biological membranes and the aqueous cytoplasm. The octanol-water partition coefficient (logP) provides a quantitative measure of this lipophilicity.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Unit |

| Molecular Weight | 176.25 | g/mol |

| logP (Octanol/Water Partition Coefficient) | 1.058 | - |

| Water Solubility (log10WS) | -0.79 | mol/L |

Note: The data in this table is based on calculated values. chemeo.com

Studies in Interfacial Phenomena and Surfactant Properties

The amphiphilic character of this compound makes it a relevant molecule for studies in interfacial phenomena and as a model for certain surfactant properties. The presence of a polar head group (the ethoxyethanol portion) and a nonpolar tail (the isopentoxy group) allows it to orient itself at interfaces, such as the air-water or oil-water interface, thereby reducing the interfacial tension.

The study of such compounds contributes to a fundamental understanding of self-assembly processes, which are crucial in various technological applications, including detergency, emulsification, and formulation science. The relatively simple structure of this compound would allow for detailed investigation of the relationship between molecular architecture and interfacial properties, providing insights that can be applied to the design of more complex and specialized surfactants.

Environmental Transformation and Degradation Pathways of 2 2 Isopentoxyethoxy Ethanol

Biotic Degradation Mechanisms and Microbial Interactions

The biodegradation of 2-(2-isopentoxyethoxy)ethanol is expected to be a significant environmental degradation pathway, as has been observed for other glycol ethers. santos.comnih.gov

Various microorganisms have been shown to degrade glycol ethers. Bacteria from the genera Pseudomonas and Xanthobacter have been identified as capable of assimilating ethylene (B1197577) glycol and diethylene glycol monoalkyl ethers. nih.govnih.gov For example, a Pseudomonas sp. has been shown to assimilate diethylene glycol monomethyl, monoethyl, and monobutyl ethers. nih.gov

The metabolic pathway for the degradation of glycol ethers generally involves the initial oxidation of the terminal alcohol group to an aldehyde and then to a carboxylic acid. researchgate.net This is followed by the cleavage of the ether bond. researchgate.net For instance, the degradation of 2-butoxyethanol (B58217) is proposed to proceed through the formation of 2-butoxyacetic acid, which is then cleaved to generate glyoxylate (B1226380) and butyraldehyde. researchgate.net

Enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases are crucial in the initial steps of this pathway. nih.gov In anaerobic degradation of polyethylene (B3416737) glycols (polymers of ethylene glycol), enzymes like diol dehydratase and PEG acetaldehyde (B116499) lyase have been identified in bacteria such as Pelobacter venetianus. nih.gov

Table 3: Microorganisms and Enzymes Involved in Glycol Ether Degradation

| Microorganism/Enzyme | Degraded Compound(s) | Key Metabolic Steps/Enzymes | Reference |

| Pseudomonas sp. | Diethylene glycol monomethyl, monoethyl, and monobutyl ethers | Assimilation and degradation | nih.gov |

| Xanthobacter autotrophicus | Ethylene glycol monoethyl and monobutyl ethers | Growth and degradation | nih.gov |

| Pelobacter venetianus | Polyethylene glycols | Diol dehydratase, PEG acetaldehyde lyase (anaerobic) | nih.gov |

| Alcohol Dehydrogenase (ADH) | Ethylene glycol monomethyl ether | Oxidation of alcohol group | nih.gov |

| Aldehyde Dehydrogenase | Intermediate aldehydes | Oxidation to carboxylic acids | researchgate.net |

The kinetics of biodegradation for glycol ethers can vary depending on the specific compound and environmental conditions. Diethylene glycol monobutyl ether (DGBE) is considered to be readily biodegradable. santos.com In one study, approximately 85% of DGBE degraded in 28 days under aerobic conditions. santos.com Another study reported 64% to 87.1% degradation over 13 to 22 days. santos.com

The primary metabolites identified from the biodegradation of diethylene glycol monoethyl ether by a Pseudomonas species are ethoxyacetic acid and ethoxyglycoxyacetic acid. nih.gov In the case of ethylene glycol monomethyl ether degradation by the fungus Aspergillus versicolor, the toxic metabolite methoxyacetic acid was produced. nih.gov The degradation of 2-butoxyethanol has been shown to produce 2-butoxyacetic acid. researchgate.net It is therefore highly probable that the biodegradation of this compound would lead to the formation of 2-(2-isopentoxyethoxy)acetic acid as a primary metabolite.

Table 4: Biodegradation Data and Metabolites of Structurally Similar Glycol Ethers

| Compound | Biodegradation Rate/Half-life | Identified Metabolites | Reference |

| Diethylene Glycol Monobutyl Ether (DGBE) | ~85% degradation in 28 days (aerobic) | 2-(2-Butoxyethoxy)acetic acid (presumed) | santos.com |

| Diethylene Glycol Monoethyl Ether (DGEE) | Readily biodegradable | Ethoxyacetic acid, Ethoxyglycoxyacetic acid | nivina-bmc.comnih.gov |

| Ethylene Glycol Monomethyl Ether | Readily biodegradable | Methoxyacetic acid | nih.gov |

Environmental Fate Modeling and Persistence Assessment of this compound

The environmental fate of this compound, a member of the glycol ether family, is governed by a combination of its physicochemical properties and its susceptibility to various transport and degradation processes in the environment. Due to a lack of specific experimental studies on this particular compound in environmental matrices, its fate is often predicted using models that rely on data from structurally similar glycol ethers and its own inherent properties.

Modeling Transport and Distribution in Environmental Compartments

Glycol ethers, as a class, are generally characterized by high water solubility and low vapor pressure, which dictates their distribution in the environment. The complete miscibility of similar compounds like diethylene glycol monoethyl ether in water suggests that volatilization from water surfaces and adsorption to soil or sediment are not primary fate processes. taylorfrancis.com This is further supported by low estimated Henry's Law constants for related compounds, indicating that volatilization from natural waters and moist soil is likely to be a very slow process. taylorfrancis.com

The dominant atmospheric loss process for glycol ethers is predicted to be their reaction with hydroxyl radicals. ca.gov For several glycol ethers, atmospheric half-lives are estimated to be in the range of 0.6 to 0.9 days. ca.gov

The potential for bioconcentration in aquatic organisms is also considered to be low, based on low estimated bioconcentration factors (BCF). taylorfrancis.com This suggests that this compound is unlikely to accumulate significantly in the food chain.

A summary of the calculated physicochemical properties that are key inputs for environmental fate models for this compound is provided in the table below.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 176.25 | g/mol | Cheméo |

| Normal Boiling Point | 541.90 | K | Cheméo |

| logPoct/wat (Octanol/Water Partition Coefficient) | 1.058 | Cheméo | |

| log10WS (Log10 of Water Solubility) | -0.79 | mol/l | Cheméo |

| Critical Pressure | 2460.47 | kPa | Cheméo |

| Critical Temperature | 703.95 | K | Cheméo |

The high water solubility and low octanol-water partition coefficient suggest that if released into the environment, this compound will predominantly reside in the aqueous phase. Its low predicted vapor pressure indicates that it will not readily volatilize into the atmosphere. The moderate molecular weight and branched structure may influence its mobility in soil, though its high water solubility would suggest a potential for leaching.

Degradation Product Analysis in Environmental Samples

Direct analysis of the degradation products of this compound in environmental samples such as soil, water, or air is not well-documented in scientific literature. However, insights into its potential degradation pathways can be drawn from studies on other structurally related glycol ethers.

The primary mechanism of degradation for glycol ethers in the environment is expected to be biodegradation. Studies on various ethylene and propylene (B89431) glycol ethers have shown that they are generally biodegradable, although the rate can be influenced by factors such as the degree of branching in the alkyl chain. lyondellbasell.com For instance, highly branched propylene glycol ethers have been observed to biodegrade at a slightly slower rate than their linear counterparts. lyondellbasell.com

A common biotic degradation pathway for glycol ethers involves the oxidation of the terminal alcohol group to form the corresponding alkoxyacetic acid. nih.govnih.gov For example, the biodegradation of ethylene glycol monomethyl ether (EGME) has been shown to produce methoxyacetic acid (MAA). nih.gov Similarly, the degradation of diethylene glycol monoethyl ether can lead to the formation of ethoxyglycoxyacetic acid. nih.gov Following this pattern, a likely primary degradation product of this compound in the environment would be 2-(2-isopentoxyethoxy)acetic acid .

Further degradation of these acidic intermediates can occur. For instance, studies on 2-butoxyethanol (a simpler glycol ether) have indicated that after oxidation to 2-butoxyacetic acid, the ether bond can be cleaved to yield glyoxylate and n-butanol. industrialchemicals.gov.au Applying this to this compound, a plausible subsequent degradation step would involve the cleavage of the ether linkage in 2-(2-isopentoxyethoxy)acetic acid.

Abiotic degradation processes may also contribute to the transformation of this compound. In abiotic degradation experiments with EGME, other degradation products such as organic acids and toxic aldehydes (e.g., methoxy (B1213986) acetaldehyde) have been detected. nih.gov The reaction of glycol ethers with hydroxyl radicals in the atmosphere is expected to produce a variety of reaction products, including hydroxyesters, hydroxyacids, and hydroxycarbonyls. ca.gov

Analytical methods for the detection of glycol ethers and their degradation products in environmental samples typically involve gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govnih.govunit.no For volatile and semi-volatile degradation products, GC coupled with mass spectrometry (GC-MS) is a powerful tool for identification and quantification. gcms.cz For non-volatile and more polar degradation products like the alkoxyacetic acids, HPLC is often employed. unit.no

The table below summarizes potential degradation products of this compound based on the degradation pathways of analogous compounds.

Table 2: Potential Environmental Degradation Products of this compound and Analytical Methods

| Potential Degradation Product | Parent Compound Studied | Degradation Pathway | Potential Analytical Method | Reference |

|---|---|---|---|---|

| 2-(2-Isopentoxyethoxy)acetic acid | Ethylene glycol monomethyl ether, Diethylene glycol monoethyl ether | Biotic (Oxidation) | HPLC-UV | nih.govnih.govunit.no |

| Isopentanol | 2-Butoxyethanol | Biotic (Ether Cleavage) | GC-FID/MS | industrialchemicals.gov.au |

| Glyoxylic acid | 2-Butoxyethanol | Biotic (Ether Cleavage) | HPLC-UV | industrialchemicals.gov.auunit.no |

| Isopentoxy-acetaldehyde | Ethylene glycol monomethyl ether | Abiotic (Oxidation) | GC-MS | nih.gov |

It is crucial to emphasize that the degradation products listed are speculative and based on the behavior of similar compounds. The actual environmental transformation of this compound may yield a complex mixture of intermediates and final products, the identities and concentrations of which would need to be confirmed through specific experimental studies on environmental samples.

Future Research Directions and Open Questions for 2 2 Isopentoxyethoxy Ethanol

Development of Advanced Bio-based and Circular Synthesis Strategies

A significant open question surrounds the development of sustainable synthesis routes for 2-(2-isopentoxyethoxy)ethanol. Current industrial production of glycol ethers typically involves the reaction of an alcohol with ethylene (B1197577) oxide, which is derived from petrochemical feedstocks. alliancechemical.com Future research should prioritize the development of bio-based and circular synthesis strategies to reduce the environmental footprint of this compound.

Bio-based Synthesis:

The exploration of renewable feedstocks is a critical research direction. Isoamyl alcohol (isopentanol), a precursor for the isopentoxy group, can be produced from the fermentation of biomass. The challenge lies in efficiently and selectively reacting bio-derived isoamyl alcohol with bio-ethylene oxide, which can be produced from bio-ethanol. Research should focus on:

Catalyst Development: Investigating novel catalysts that can facilitate the ethoxylation of bio-isoamyl alcohol with high selectivity and yield, minimizing the formation of by-products.

Process Intensification: Developing continuous flow processes or reactive distillation systems to improve efficiency and reduce energy consumption compared to traditional batch reactors.

Circular Synthesis Strategies:

A circular economy approach would involve designing processes where waste streams are valorized. Future research could investigate:

Chemical Recycling: Exploring methods to depolymerize and recover glycol ether components from end-of-life products, which could then be used as feedstock.

Waste Stream Valorization: Investigating the potential to synthesize this compound from waste streams of other industries that may contain suitable precursor molecules.

Integration of In Situ Spectroscopy with Reaction Engineering

To optimize the synthesis of this compound, a deeper understanding of the reaction kinetics and mechanisms is essential. The integration of in situ spectroscopic techniques with reaction engineering offers a powerful tool for real-time monitoring and control.

Future research in this area should focus on:

Real-time Monitoring: Utilizing techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time during the ethoxylation process. This would provide valuable data for kinetic modeling and process optimization.

Mechanism Elucidation: Applying spectroscopic methods to study the reaction intermediates and transition states, which can help in understanding the reaction mechanism in detail and designing more efficient catalysts.

Multiscale Computational Approaches for Complex Process Optimization

Computational modeling and simulation are indispensable tools for optimizing complex chemical processes. For this compound, a multiscale computational approach could provide insights from the molecular level to the reactor scale.

Key research questions to be addressed include:

Molecular Modeling: Using quantum mechanical and molecular dynamics simulations to predict the physicochemical properties of this compound and its interactions with other molecules. This can aid in the design of efficient separation processes and the prediction of its performance as a solvent.

Computational Fluid Dynamics (CFD): Developing CFD models to simulate the fluid dynamics, heat transfer, and mass transfer within the reactor during the synthesis process. This can help in optimizing reactor design and operating conditions to maximize yield and minimize energy consumption.

Exploration of Novel High-Performance, Low-Impact Applications

While glycol ethers are known as effective solvents, the specific application landscape for this compound is not well-defined. Research is needed to identify and develop novel applications where its specific properties can offer advantages.

Potential areas for exploration include:

High-Performance Coatings and Inks: Investigating its use as a coalescing agent or solvent in advanced coating and ink formulations, particularly those requiring specific drying characteristics and film-forming properties.

Specialty Cleaning Formulations: Evaluating its efficacy in precision cleaning applications, such as in the electronics industry, where high purity and specific solvency are required.

Niche Industrial Applications: Exploring its potential as a reaction medium, a component in hydraulic fluids, or in other specialty chemical formulations where its unique combination of ether and alcohol functionalities could be beneficial.

Holistic Environmental Lifecycle Assessment within Research Frameworks

A comprehensive understanding of the environmental impact of this compound is crucial for its sustainable development and use. A holistic lifecycle assessment (LCA) should be integrated into the research and development process from an early stage.

Future research should aim to:

Conduct a Full LCA: Perform a cradle-to-grave LCA to quantify the environmental impacts associated with its entire lifecycle, from raw material extraction and synthesis to its use and end-of-life.

Assess Environmental Fate and Toxicity: Investigate its biodegradability, potential for bioaccumulation, and aquatic toxicity to understand its behavior and impact in the environment. While general information on glycol ethers is available, specific data for this compound is lacking. boxa-solvents.com

Develop Green Metrics: Establish a set of green chemistry and engineering metrics to guide the development of more sustainable synthesis routes and applications.

Table of Compounds

| Compound Name |

| This compound |

| Isoamyl alcohol (Isopentanol) |

| Ethylene oxide |

| Bio-ethanol |

Physicochemical Properties of Representative Glycol Ethers

Since specific experimental data for this compound is limited, the following table presents calculated properties for it and its close structural analogs to provide a comparative context. It is important to note that these are calculated values and experimental verification is needed.

| Property | This compound | 2-(2-Butoxyethoxy)ethanol | 2-(2-Ethoxyethoxy)ethanol |

| CAS Number | 18912-80-6 nist.gov | 112-34-5 | 111-90-0 nist.gov |

| Molecular Formula | C9H20O3 chemeo.com | C8H18O3 | C6H14O3 nist.gov |

| Molecular Weight ( g/mol ) | 176.25 chemeo.com | 162.23 | 134.17 nist.gov |

| Boiling Point (K) | 541.90 (Calculated) chemeo.com | 503.9 (Experimental) | 474.15 (Experimental) |

| LogP (Octanol/Water Partition Coefficient) | 1.058 (Calculated) chemeo.com | 1.0 (Experimental) | -0.54 (Experimental) |

| Water Solubility (mol/L) | -0.79 (log10WS, Calculated) chemeo.com | Miscible | Miscible |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.